N-Nitrosodiisopropylamine-d14

Description

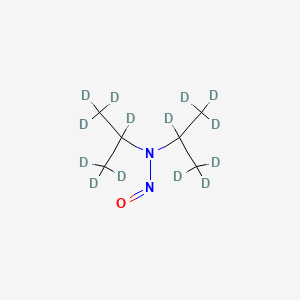

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

144.27 g/mol |

IUPAC Name |

N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)nitrous amide |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |

InChI Key |

AUIKJTGFPFLMFP-ZVEBFXSZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N=O |

Canonical SMILES |

CC(C)N(C(C)C)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of N Nitrosodiisopropylamine D14

Advanced Synthetic Routes for Deuterated Nitrosamines

The synthesis of N-Nitrosodiisopropylamine-d14 involves the introduction of deuterium (B1214612) atoms into the isopropyl groups of the parent amine, followed by a nitrosation reaction.

Pathways for Deuterium Incorporation in Isopropyl Moieties

The foundational step in the synthesis of this compound is the preparation of deuterated diisopropylamine (B44863). A common strategy involves the use of deuterated starting materials. For instance, the reaction can commence with a deuterated isopropyl halide, which is then used to alkylate a protected amine. An alternative and often more direct approach is the reductive amination of a deuterated ketone, such as acetone-d6, with a suitable amine, followed by further elaboration to diisopropylamine-d14.

Another viable pathway is the direct deuteration of diisopropylamine itself. This can be achieved through hydrogen-deuterium exchange reactions catalyzed by a strong base in the presence of a deuterium source like deuterium oxide (D₂O). armar-europa.de The efficiency of this exchange is crucial for achieving high levels of deuterium incorporation.

A general and effective method for synthesizing stable isotope-labeled nitrosamines involves the N-alkylation of a Boc-protected primary or secondary amine with a stable isotope-labeled alkyl halide. nih.gov Following this key step, the protecting group is removed, and the resulting deuterated secondary amine is subjected to nitrosation. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound requires careful optimization of reaction conditions to maximize yield and isotopic enrichment. The nitrosation of the deuterated diisopropylamine is typically achieved by reacting it with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. nih.gov

Key parameters for optimization include:

Temperature: The reaction is often carried out at low temperatures to control the exothermic nature of the nitrosation reaction and minimize side product formation.

pH: Maintaining an acidic pH is crucial for the formation of the nitrosating species from sodium nitrite.

Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants.

Stoichiometry: Precise control over the molar ratios of the deuterated amine and the nitrosating agent is essential for achieving high conversion and purity.

A described method for the synthesis of nitrosamine (B1359907) standards involves the formation of the nitrosamine using sodium nitrite and sodium hydrogensulfate. nih.gov This approach highlights the importance of controlled addition and reaction times to ensure the desired product is obtained in good to moderate yields. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)

N-Nitrosodiisopropylamine itself is not chiral as the two isopropyl groups are identical. Therefore, stereoselective synthesis to produce specific enantiomers or diastereomers is not applicable in this context.

Rigorous Characterization of this compound Isotopic Purity

Ensuring the high isotopic purity of this compound is critical for its function as an internal standard. adventchembio.comcoresta.org This involves confirming that all 14 hydrogen atoms in the isopropyl moieties have been replaced by deuterium atoms.

High-Resolution Mass Spectrometry for Deuterium Content Verification

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic composition of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can differentiate between the fully deuterated compound and any partially deuterated or unlabeled species.

The expected molecular weight of this compound (C₆D₁₄N₂O) is approximately 144.27 g/mol , whereas the unlabeled compound (C₆H₁₄N₂O) has a molecular weight of about 130.19 g/mol . simsonpharma.comcymitquimica.com The presence of a single, intense peak at the expected m/z for the d14 isotopologue and the absence of significant peaks at lower masses corresponding to incompletely deuterated molecules confirm high isotopic purity. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed for this analysis. coresta.orghpst.cz The use of triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode further enhances sensitivity and specificity. coresta.orghpst.cz

Table 1: Theoretical and Observed Mass Spectrometry Data for N-Nitrosodiisopropylamine Isotopologues

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| N-Nitrosodiisopropylamine | C₆H₁₄N₂O | 130.1106 |

| This compound | C₆D₁₄N₂O | 144.2000 |

This table presents theoretical mass data. Actual observed values in HRMS analysis would be compared against these to confirm isotopic incorporation.

Nuclear Magnetic Resonance Spectroscopy for Isotopic Distribution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Deuterium (²H) NMR, is a powerful technique for confirming the positions of the deuterium atoms within the molecule. While proton (¹H) NMR is used to detect the absence of hydrogen atoms at specific positions, ²H NMR directly observes the deuterium nuclei. wikipedia.org

In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the isopropyl protons should be absent or significantly diminished. Conversely, the ²H NMR spectrum should show signals corresponding to the deuterium atoms on the isopropyl groups, confirming their location. wikipedia.orglibretexts.org The integration of these signals in the ²H NMR spectrum can provide quantitative information about the deuterium distribution at different sites within the molecule, although this is often complex due to quadrupolar relaxation. researchgate.net

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Signal Pattern |

| ¹H | ~1.3 (CH₃), ~4.0 (CH) | Absence or significant reduction of signals |

| ²H | Similar to ¹H shifts | Broad signals corresponding to deuterated positions |

| ¹³C | ~20 (CH₃), ~50 (CH) | Signals may show coupling to deuterium (C-D) |

This table provides expected NMR data based on the structure. The absence of proton signals and the presence of deuterium signals are key indicators of successful deuteration.

Chromatographic Purity Assessment for this compound Reference Standards

The chemical purity and isotopic fidelity of this compound are critical for its function as a reference standard in quantitative analytical studies. This deuterated analogue of N-Nitrosodiisopropylamine (NDIPA) serves as an essential internal standard for the detection and quantification of nitrosamine impurities in various products, including pharmaceuticals. veeprho.comcymitquimica.com Its use helps to ensure that trace levels of these potentially carcinogenic compounds are accurately measured and remain within the stringent safety limits set by regulatory bodies like the FDA and EMA. veeprho.com

The assessment of purity for these reference standards is predominantly accomplished through advanced chromatographic techniques. These methods are crucial for separating the main compound from any potential impurities, thereby verifying its identity and concentration.

Key chromatographic methods employed for the purity assessment include:

High-Performance Liquid Chromatography (HPLC): This is a primary method used by suppliers to certify the chemical purity of this compound reference materials. For instance, LGC Standards specifies a purity of greater than 95% as determined by HPLC. lgcstandards.comadvatechgroup.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity, making it suitable for analyzing complex matrices. fda.gov.twthermofisher.com It is frequently used in official methods for the determination of various nitrosamines in medicines. fda.gov.tw

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered a faster alternative to GC-MS, LC-MS/MS is widely used for the analysis of nitrosamines. researchgate.net Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be coupled with LC-MS/MS to optimize the detection of specific compounds. nih.gov

This compound is indispensable for analytical method development, method validation (AMV), and quality control (QC) processes. veeprho.com As an internal standard, it is added to samples to correct for analytical variability during sample preparation and instrumental analysis, leading to more accurate quantification of target nitrosamines. researchgate.netresearchgate.net Commercial suppliers provide this reference material in various formats, such as a neat (undiluted) substance or as a certified solution, accompanied by a Certificate of Analysis (CoA) that details its purity and characterization. isotope.comsynzeal.compharmaffiliates.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N,N-bis(propan-2-yl-d7)nitrous amide |

| CAS Number | 2975202-11-8 |

| Alternate CAS Number | 93951-96-3 |

| Unlabeled CAS Number | 601-77-4 |

| Molecular Formula | C₆D₁₄N₂O |

| Molecular Weight | ~144.27 g/mol |

Data sourced from multiple references. veeprho.comlgcstandards.comisotope.compharmaffiliates.com

Table 2: Supplier Purity Specifications for this compound Reference Standards

| Supplier | Purity Specification | Analytical Method | Format |

|---|---|---|---|

| LGC Standards | >95% | HPLC | Neat |

| Cambridge Isotope Laboratories | 98% | Not Specified | Neat |

Data sourced from supplier information. lgcstandards.comadvatechgroup.comisotope.com

Table 3: Common Chromatographic Techniques for Nitrosamine Analysis

| Technique | Abbreviation | Common Application |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Purity assessment of reference standards. |

| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Quantification of nitrosamines in complex matrices like pharmaceuticals. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-throughput analysis of nitrosamines in various samples. |

Information compiled from analytical methodology research. lgcstandards.comfda.gov.twthermofisher.comnih.gov

Advanced Analytical Methodologies for N Nitrosodiisopropylamine D14 Quantification and Detection

Mass Spectrometry-Based Techniques for Trace Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of trace-level analysis of NDiPA-d14. Both gas chromatography (GC) and liquid chromatography (LC) are employed to separate the analyte from complex sample mixtures before it enters the mass spectrometer for detection and quantification. The choice between GC-MS and LC-MS often depends on the specific nitrosamines being targeted and the sample matrix. basciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like nitrosamines. basciences.com NDiPA-d14, being a deuterated analog of NDiPA, exhibits similar chromatographic behavior, making it an excellent internal standard for GC-MS analysis.

Single quadrupole GC-MS systems can be used for the detection of NDiPA-d14, often operating in single ion monitoring (SIM) mode for enhanced sensitivity. edqm.eu However, for complex matrices where interferences are a concern, triple quadrupole mass spectrometers (GC-MS/MS) offer superior selectivity and lower detection limits. thermofisher.comgcms.cz The use of multiple reaction monitoring (MRM) in GC-MS/MS significantly reduces background noise, thereby increasing the signal-to-noise ratio and improving method detection limits. thermofisher.commdpi.com This additional selectivity helps prevent false positives by monitoring the transition from a precursor ion to a specific product ion. thermofisher.com

In a typical GC-MS/MS method for nitrosamine (B1359907) analysis, NDiPA-d14 is used as an internal standard. fda.gov.tw For instance, a method for the determination of 12 nitrosamines in medicines utilizes GC-MS/MS with electron ionization (EI) and MRM detection. fda.gov.tw The precursor ion and product ions for NDiPA-d14 are carefully selected to ensure accurate quantification. fda.gov.tw

Table 1: Example of GC-MS/MS Parameters for NDiPA-d14 Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 144.2 |

| Product Ion (m/z) | 50 |

| Collision Energy (V) | 10 |

Source: Thermo Fisher Scientific thermofisher.com

High-resolution mass spectrometry (HRMS) coupled with GC provides enhanced specificity by measuring the mass-to-charge ratio (m/z) of ions with high accuracy. This allows for the differentiation of NDiPA-d14 from other co-eluting compounds that may have the same nominal mass but a different elemental composition. GC-HRMS is particularly valuable for complex sample matrices where isobaric interferences can be a significant challenge. thermofisher.com An Orbitrap Exploris GC mass spectrometer is an example of an instrument used for this type of analysis. thermofisher.com

Electron ionization (EI) is the most common ionization technique used in GC-MS for nitrosamine analysis. mdpi.comfda.gov.tw It is a hard ionization technique that can cause extensive fragmentation of the molecule, providing a characteristic mass spectrum that can be used for identification. thermofisher.com The standard electron energy used is 70 eV. fda.gov.twnih.gov

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant molecular ion or protonated molecule. thermofisher.com While traditionally, CI has been used for nitrosamine analysis to provide a more intact precursor ion for MS/MS, advancements in the sensitivity of modern GC-MS/MS systems with EI have made it possible to achieve equivalent or even better detection limits without the need for CI. thermofisher.com The use of EI simplifies the analysis as it does not require reagent gases like methane (B114726) or ammonia. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

LC-MS has emerged as a powerful alternative to GC-MS for the analysis of a broader range of nitrosamines, including those that are less volatile or thermally labile. basciences.comjfda-online.com NDiPA-d14 serves as an effective internal standard in various LC-MS methods for the quantification of nitrosamines in diverse matrices such as pharmaceuticals and water. jfda-online.comresearchgate.netthermofisher.comlcms.cz

The coupling of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) offers rapid and highly sensitive analysis of nitrosamines. lcms.cz UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution, faster separations, and improved sensitivity compared to conventional HPLC.

Several LC-MS/MS methods have been developed for the simultaneous analysis of multiple nitrosamines, where NDiPA-d14 is used as an internal standard for accurate quantification. jfda-online.comfda.gov.twthermofisher.com These methods often employ atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) sources. jfda-online.comresearchgate.netfda.gov.tw The selection of the ionization source depends on the specific properties of the analytes.

A study comparing different ionization techniques found that for the simultaneous analysis of nine nitrosamines, EI-GC-MS/MS performed better in terms of linearity, detection limits, and precision compared to LC-MS/MS with either APCI or ESI. nih.gov However, LC-MS/MS is indispensable for the analysis of non-volatile nitrosamines. lcms.cz

Table 2: Example of UHPLC-MS/MS Method Parameters for Nitrosamine Analysis using NDiPA-d14

| Parameter | Value |

|---|---|

| Chromatographic Column | Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Ionization Source | Heated Electrospray Ionization (HESI) |

| Mass Spectrometer | Q-Exactive hybrid quadrupole-Orbitrap |

Source: Thermo Fisher Scientific thermofisher.comlcms.cz

In a multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans, NDiPA-d14 was used as an internal standard. jfda-online.com The method utilized an APCI source and operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. jfda-online.com

High-Resolution Mass Spectrometry (LC-HRMS) for Comprehensive Analysis

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) stands as a pivotal technology for the simultaneous detection and quantification of multiple nitrosamine impurities, including N-Nitrosodiisopropylamine (NDIPA). fda.gov This method is essential for analyzing complex samples where trace-level detection and unambiguous identification are critical. The core principle of LC-HRMS involves separating the nitrosamines using reverse-phase chromatography and subsequently detecting them with a high-resolution, high-mass-accuracy (HRAM) mass spectrometer. fda.gov This allows for the precise measurement of the mass-to-charge ratio (m/z) of the protonated or deprotonated impurity ions, enabling a high degree of confidence in their identification and differentiation from matrix interferences. fda.gov

LC-HRMS methods have been validated for the analysis of NDIPA and other nitrosamines in pharmaceutical products, such as losartan (B1675146), at sub-parts-per-million (ppm) levels. fda.gov The United States Food and Drug Administration (FDA) has developed and validated such methods, which are capable of detecting and quantifying six key nitrosamine impurities simultaneously. fda.gov These methods offer a significant advantage over traditional gas chromatography-mass spectrometry (GC-MS) techniques, as they can also detect less volatile nitrosamines like N-nitroso-N-methyl-4-aminobutyric acid (NMBA) in the same run. fda.gov The use of an isotopically labeled internal standard like N-Nitrosodiisopropylamine-d14 is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. researchgate.netresearchgate.net

Table 1: Exemplary LC-HRMS Parameters for Nitrosamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| HPLC Column | Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm | fda.gov |

| Column Temperature | 40 °C | fda.gov |

| Mobile Phase A | 0.1% Formic acid in Water | lcms.cz |

| Mobile Phase B | 0.1% Formic acid in Methanol | lcms.cz |

| Mass Spectrometer | Q Exactive™ hybrid quadrupole-Orbitrap | lcms.cz |

| Scan Type | Full scan MS | lcms.cz |

| LOD for NDIPA | 0.10 ng/mL | fda.gov |

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization source is critical for achieving optimal sensitivity in the analysis of nitrosamines like NDIPA. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed, with the selection often depending on the specific nitrosamine and the sample matrix. nih.govrsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar and thermally labile compounds. In a comparative study, ESI was used to ionize nitrosamines by applying a capillary voltage of 3500 V and a nozzle voltage of 1500 V to enhance sensitivity. nih.gov The ion source temperature was maintained at 200°C. nih.gov ESI is often preferred for its ability to generate protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for quantitative analysis using HRMS. researchgate.net A variation, Heated Electrospray Ionization (HESI), has also been successfully used for the analysis of nine different nitrosamines, demonstrating its robustness. researchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds that are not easily ionized by ESI. For nitrosamine analysis, APCI has been operated with an ion source temperature of 330°C and a corona discharge current of 3 µA. nih.gov It is often considered a more universal ionization source for a broader range of nitrosamines. fda.gov.twuliege.be In one study comparing ionization methods for nitrosamines eluted from synthetic resins, both APCI and ESI were evaluated, highlighting that the optimal choice can be application-specific. nih.govresearchgate.net The Taiwan Food and Drug Administration (TFDA) outlines a test method for 12 nitrosamines in medicines that specifies the use of an APCI ion source. fda.gov.tw

Table 2: Comparison of ESI and APCI Source Parameters for Nitrosamine Analysis

| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Source |

|---|---|---|---|

| Ion Source Temperature | 200 °C | 330 °C | nih.gov |

| Capillary/Ionspray Voltage | 3500 V | 5500 V | nih.gov |

| Nebulizer Pressure/Current | 20 psi | 3 µA (corona discharge) | nih.gov |

| Gas Flow Rate | 11 L/min | Not specified | nih.gov |

| Typical Analytes | More polar, thermally labile compounds | Less polar, more volatile compounds | rsc.org |

Sample Preparation Strategies for this compound in Complex Matrices

Effective sample preparation is paramount for the accurate quantification of this compound and its target analytes, especially when dealing with complex matrices such as pharmaceutical formulations, water, and food products. fda.govresearchgate.net The primary goals of sample preparation are to extract the analytes of interest, remove interfering matrix components, and concentrate the sample to achieve the required detection limits. researchgate.netchromatographyonline.com Common strategies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and various microextraction techniques. researchgate.net

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of nitrosamines from aqueous and other liquid samples. researchgate.netresearchgate.netchromatographyonline.com The method involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. chromatographyonline.com Interferences are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. chromatographyonline.com

For nitrosamine analysis, various SPE sorbents have been utilized. US EPA Method 521, for instance, recommends the use of coconut charcoal-based SPE cartridges for extracting nitrosamines from drinking water. lcms.czthermofisher.com Other methods have employed "two-layered mixed bed" cartridges consisting of a C18 layer and an activated carbon layer. wrc.org.za Strong cation-exchange functionalized polymeric sorbents have also been used for analyzing nitrosamine impurities in cough syrups. chromatographyonline.com The choice of eluting solvent is critical; dichloromethane (B109758) is frequently used to elute the retained nitrosamines from the sorbent. thermofisher.comwrc.org.za Automated SPE systems, such as the Dionex AutoTrace instrument, can process multiple samples, offering a rugged and reproducible solution for sample cleanup. thermofisher.com

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic and straightforward method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. rsc.orgresearchgate.net For nitrosamine analysis, LLE is often employed, particularly when dealing with complex matrices like semi-solid pharmaceutical formulations. mdpi.com

In a typical LLE procedure for nitrosamines, dichloromethane is a commonly used extraction solvent. mdpi.com A method developed for analyzing nine nitrosamines in semi-solid forms utilized LLE to selectively dissolve and separate volatile and non-volatile components, effectively preparing the sample for GC-MS/MS analysis. mdpi.com While effective, LLE methods may become more reliable for nitrosamine concentrations above 10 ng/L compared to SPE-based methods, which can be more effective at lower levels. wrc.org.za A variation, vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME), has been applied to cosmetic products, demonstrating the evolution of LLE into microextraction techniques for reduced solvent consumption and improved enrichment. nih.gov

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. wrc.org.za It utilizes a fused-silica fiber coated with a polymeric stationary phase, which is exposed to the sample or its headspace. wrc.org.za The analytes partition onto the fiber, which is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. wrc.org.za

SPME has been successfully applied to the analysis of various N-nitrosamines in water. wrc.org.zanih.gov Studies have shown that headspace SPME can yield better recoveries than direct immersion SPME for these compounds. wrc.org.za The extraction efficiency can be significantly enhanced by adding sodium chloride to the sample to saturation. wrc.org.za A 75 µm carboxene/polydimethylsiloxane coated fiber has been identified as providing the best recoveries. wrc.org.za The SPME method offers excellent selectivity and a fast analysis time (around 1.25 hours), making it suitable for routine screening of wastewater and other environmental samples. nih.gov

Headspace Sampling for Volatile Nitrosamine Detection

Headspace sampling is a technique primarily used for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. fda.gov The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (the headspace) above the sample. fda.gov A portion of this vapor is then injected into a gas chromatograph for analysis.

The FDA has developed and validated a headspace GC-MS/MS method for the simultaneous evaluation of four volatile nitrosamine impurities, including N-Nitrosodiisopropylamine (NDIPA), in angiotensin II receptor blocker (ARB) drug substances and products. fda.gov In this method, the drug substance or product is dissolved in dimethyl sulfoxide (B87167) (DMSO) within a 20 mL headspace vial, which is then capped, heated, and analyzed. fda.gov This approach is highly effective for volatile nitrosamines as it minimizes matrix effects by introducing only the gaseous phase into the analytical instrument, leading to a cleaner analysis and protecting the instrument from non-volatile sample components. fda.gov

Method Validation Parameters for this compound Analytical Procedures

Linearity demonstrates the analytical procedure's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. In methods using NDIPA-d14 as an internal standard, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The consistent response of a fixed concentration of NDIPA-d14 across all calibration points is crucial for establishing a reliable linear relationship.

Studies consistently show excellent linearity for nitrosamine quantification when using deuterated internal standards. For instance, methods for analyzing multiple nitrosamines, including NDIPA, report correlation coefficients (R²) greater than 0.995. thermofisher.comjfda-online.com

Key Research Findings:

A gas chromatography-tandem mass spectrometry (GC-MS/MS) method for 12 nitrosamines demonstrated excellent linear responses with R² values >0.995 and average calibration factor %RSDs below 14. thermofisher.com

In another study using LC-MS/MS, calibration curves for nitrosamines showed a correlation coefficient (r) higher than 0.995, which is considered acceptable. jfda-online.com

A GC-MS/MS method for nitrosamines in sartan substances reported regression coefficients over 0.99 for internal standard curves. researchgate.net

The use of a weighting factor (e.g., 1/x) is common to ensure accuracy across the calibration range, especially at lower concentrations. researchgate.net

Table 1: Examples of Linearity in Nitrosamine Analysis Using Deuterated Internal Standards

| Analytical Technique | Analyte(s) Including NDIPA | Concentration Range | Linearity (R²) | Source(s) |

|---|---|---|---|---|

| GC-MS/MS | 12 Nitrosamines | 0.05 ng/mL - 2 ng/mL | >0.995 | thermofisher.com |

| GC-MS/MS | Multiple Nitrosamines | Not Specified | >0.999 | thermofisher.com |

| LC-MS/MS | Multiple Nitrosamines | 0.06–125 µg/L | >0.99 | nih.gov |

| GC-MS | NDIPA, others | 1.5 - 500 ng/mL | >0.998 | researchgate.net |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. jfda-online.com These limits are critical for methods designed to detect trace-level nitrosamine impurities, which are often regulated at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. adventchembio.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established methods and corresponding LOQs for nitrosamine impurities in drug substances. The use of NDIPA-d14 ensures that even at these low concentrations, the method remains reliable. The LOQ is often established by determining the signal-to-noise (S/N) ratio, with a common requirement being S/N ≥ 10. mdpi.comjfda-online.comfda.gov

Key Research Findings:

An FDA-validated GC-MS/MS method for the simultaneous quantification of NDMA, NDEA, NEIPA, NDIPA, and NDBA reported an LOQ for NDIPA of 0.005 ppm in the drug substance and 0.008 ppm in the drug product. fda.gov

A multi-analyte LC-MS/MS method for nitrosamines in medicines reported an LOQ of 0.05 μg/g for NDIPA. fda.gov.tw

A GC-MS/MS method for semi-solid dosage forms established an LOQ of 2 ng/mL and an LOD of 1 ng/mL for nine nitrosamines based on S/N ratios of ≥10 and ≥3, respectively. mdpi.com

For large volume parenteral drugs, a highly sensitive LC-MS/MS method achieved an LOQ of 0.75 ng/L for NDIPA in peritoneal dialysis and saline matrices. oup.com

Table 2: Reported LOD and LOQ for N-Nitrosodiisopropylamine (NDIPA) in Various Methods

| Matrix | Analytical Technique | LOD | LOQ | Source(s) |

|---|---|---|---|---|

| Valsartan (B143634) Drug Substance | GC-MS/MS | 0.001 ppm | 0.005 ppm | fda.gov |

| Valsartan Drug Product | GC-MS/MS | 0.003 ppm | 0.008 ppm | fda.gov |

| Medicines (General) | LC-MS/MS | Not Specified | 0.05 µg/g | fda.gov.tw |

| Semi-Solid Formulations | GC-MS/MS | 1 ng/mL | 2 ng/mL | mdpi.com |

| Large Volume Parenterals | LC-MS/MS | Not Specified | 0.75 ng/L | oup.com |

Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are typically assessed by spiking the sample matrix with a known quantity of the analyte at different concentration levels. Recovery is the percentage of the true amount of analyte that is detected by the analytical method.

The use of NDIPA-d14 in an isotope dilution analysis is the gold standard for ensuring high accuracy and precision. nih.gov Because the deuterated standard has nearly identical chemical and physical properties to the native analyte (NDIPA), it experiences similar losses during sample extraction, concentration, and analysis. By normalizing the analyte response to the internal standard response, these variations are effectively canceled out.

Key Research Findings:

In a study analyzing nitrosamines in metformin, methods demonstrated accuracy with 70–130% recovery and precision with a relative standard deviation (RSD) of less than 20% for standards spiked at 1 to 20 ng/g. thermofisher.com

A method for analyzing nitrosamines in sartan drugs showed recoveries ranging from 87.68% to 123.76%, with intraday and interday RSD values below 9.15%. researchgate.net

For large volume parenteral solutions, the RSD% of recovery (n=9) did not exceed 25% in the method accuracy evaluation. oup.com

Isotope dilution methods using standards like NDPA-d14 (a close analog to NDIPA-d14) have demonstrated trueness (a measure of accuracy) of 80-120% and method precision of <15%. researchgate.net

The sample matrix—everything in the sample except the analyte—can significantly impact the accuracy of a measurement by either suppressing or enhancing the instrument's signal. This is a particular challenge in complex matrices like drug products or wastewater. mdpi.com The evaluation of matrix effects is a critical validation parameter.

While deuterated internal standards like NDIPA-d14 are used specifically to compensate for matrix effects, they are not always immune to interference. chromatographyonline.com In some cases, co-eluting substances from the matrix can interfere with the detection of the internal standard itself, leading to inaccurate quantification.

Key Research Findings:

In a GC-MS/MS analysis of semi-solid formulations, it was noted that for some internal standards, including DIPNA-d14, peak overlapping occurred with the matrix, necessitating the use of different, non-isotopic internal standards (like NDEA-d10 or NDPA-d14) for quantification. mdpi.com

A study on the analysis of nitrosamines in irbesartan (B333) found that the signals for the internal standards NDPA-d14 and NDEA-d4 were enhanced or suppressed due to matrix interference. The authors suggested that for analytes like NDIPA and NEIPA, alternative isotropic standards might be required to achieve better performance in accuracy and precision. fda.gov.tw

This highlights the importance of carefully validating the performance of the internal standard in each specific matrix to ensure it is free from interference and provides reliable correction.

Inter-laboratory Studies and Harmonization of Analytical Methods

Given the global nature of the pharmaceutical supply chain and the widespread concern over nitrosamine impurities, regulatory bodies and pharmacopoeias have organized collaborative studies to harmonize analytical methods.

Key Research Findings:

The European Directorate for the Quality of Medicines & HealthCare (EDQM) conducted an inter-laboratory study with six participating laboratories to assess measurement variation in nitrosamine analysis. The study included the analysis of NDIPA in valsartan and losartan samples. edqm.eu

The results demonstrated that accurate and precise quantification of trace-level nitrosamines, including NDIPA, can be achieved using different MS-based analytical procedures (both GC-MS and LC-MS). edqm.eu

A study on large volume parenteral drugs conducted comparative testing in three laboratories located in China, Germany, and the United States to ensure the reproducibility of its sensitive LC-MS/MS method. The results confirmed that all three labs could accurately measure nitrosamine levels at 10 ng/L in a complex matrix. oup.com

Such studies are crucial for establishing standardized methods, like those in the European Pharmacopoeia and United States Pharmacopeia, which include procedures for NDIPA analysis, thereby ensuring consistent quality and safety of medicines globally. edqm.eunih.gov

Environmental Formation, Transformation, and Remediation Studies of N Nitrosodiisopropylamine D14

Mechanistic Investigations of Nitrosamine (B1359907) Formation Pathways

The formation of nitrosamines, including N-Nitrosodiisopropylamine-d14, in the environment, particularly in water systems, is a complex process influenced by various chemical and environmental factors.

Precursor Identification and Reactivity in Water Treatment Processes

The formation of N-nitrosamines is fundamentally linked to the reaction between a nitrosating agent and a secondary or tertiary amine. In the context of water treatment, secondary amines are considered the most significant precursors. ca.gov Specifically, diisopropylamine (B44863) would be the direct precursor to N-Nitrosodiisopropylamine.

Studies have shown that various compounds containing secondary amine functional groups can act as precursors to their corresponding nitrosamines. ca.gov For instance, dimethylamine (B145610) is a well-established precursor for N-nitrosodimethylamine (NDMA). ca.gov Similarly, it can be inferred that compounds containing a diisopropylamine moiety could serve as precursors to N-Nitrosodiisopropylamine. The reactivity of these precursors and their propensity to form nitrosamines are influenced by the specific conditions of the water treatment process.

Role of Disinfectants (e.g., Chloramines, Ozone) in Formation

Disinfection is a critical step in water treatment to eliminate pathogens, but certain disinfectants can promote the formation of disinfection byproducts (DBPs), including nitrosamines.

Chloramines: Chloramination, the use of chloramines for disinfection, has been identified as a significant contributor to the formation of nitrosamines in drinking water. canada.cawaterrf.org The formation pathway is complex and has been a subject of ongoing research. A proposed mechanism involves the reaction of dichloramine with a secondary amine precursor to form a chlorinated unsymmetrical dialkylhydrazine intermediate, which is then oxidized by dissolved oxygen to form the nitrosamine. nih.gov While monochloramine was initially thought to be the primary reactant, recent studies suggest that even trace amounts of dichloramine, formed from monochloramine disproportionation, can account for a significant portion of nitrosamine formation. nih.gov The use of chloramines generally leads to lower concentrations of regulated halogenated DBPs compared to chlorine; however, it can favor the formation of other DBPs like NDMA. waterrf.org

Ozone: Ozonation is another disinfection method used in water treatment. While effective for disinfection, the ozonation of dissolved organic nitrogen (DON) can lead to the formation of a variety of nitrogen-containing disinfection by-products (N-DBPs). nih.gov The reaction of ozone with primary and secondary amines can lead to the formation of nitroalkanes as intermediate products before their eventual oxidation to nitrate. nih.gov The potential for N-DBP formation from the reaction of ozone with amine precursors is significant. nih.gov

Impact of Environmental Conditions (pH, Temperature, NOM) on Formation Kinetics

The rate and extent of this compound formation are significantly influenced by various environmental parameters.

pH: The pH of the water plays a crucial role in nitrosamine formation. For instance, in the formation of N-nitrosodiethanolamine (NDELA), acidic conditions (pH 2) were found to significantly promote its formation. nih.gov The effect of pH on the formation of other nitrosamines, and likely this compound, is also a critical factor, with lower pH generally favoring the reaction. researchgate.net

Temperature: Temperature is another key factor influencing the kinetics of nitrosamine formation. Studies on NDELA formation have shown a direct correlation between increasing temperature and increased nitrosamine concentrations, with formation being significantly higher at 50°C compared to lower temperatures. nih.gov Similarly, research on dimethylnitrosamine formation also demonstrated a clear temperature-dependent increase. researchgate.net

Environmental Degradation Mechanisms of this compound

Once formed, this compound can be degraded through various environmental processes, primarily photolysis and biodegradation.

Photolytic Degradation Pathways and Byproducts

Nitrosamines are known to be susceptible to degradation by ultraviolet (UV) light. wrc.org.zanih.gov

Pathways: The photolytic degradation of nitrosamines involves the absorption of UV radiation, leading to the cleavage of the N-NO bond. Studies on NDMA have shown that photolysis is an effective removal method. nih.gov The quantum yield of NDMA photolysis has been determined at specific wavelengths, indicating its susceptibility to photodegradation. nih.gov It is expected that this compound would undergo a similar photolytic degradation process. The pH of the water can also influence the rate of photolytic degradation, with some studies indicating that lower pH is a favorable condition. researchgate.net

Byproducts: The photolysis of nitrosamines can lead to the formation of various byproducts. For NDMA, photolysis can produce nitrite (B80452) (NO₂⁻). researchgate.net The specific byproducts of this compound photolysis would likely include diisopropylamine and nitrogen-containing species resulting from the breakdown of the nitroso group.

Biodegradation Processes by Microbial Consortia

Microorganisms present in soil and water can play a role in the degradation of nitrosamines.

Processes: Several bacterial strains have been identified that are capable of degrading NDMA, often through the action of monooxygenase enzymes. nih.gov For example, bacteria like Methylosinus trichosporium OB3b and Mycobacterium vaccae JOB-5 have demonstrated the ability to degrade NDMA. nih.gov The propanotroph Rhodococcus ruber ENV425 has also been shown to rapidly biodegrade NDMA, with key intermediates being methylamine, nitric oxide, nitrite, nitrate, and formate. nih.gov While specific studies on the biodegradation of this compound are not readily available, it is plausible that similar microbial consortia could degrade it, likely targeting the alkyl chains and the nitroso group. The metabolic pathway for NDMA degradation by Pseudomonas mendocina KR1 has been partially elucidated, involving oxidation to N-nitrodimethylamine (NTDMA). wrc.org.za

Hydrolysis and Other Abiotic Transformation Routes

N-nitrosamines are generally stable in water and are not expected to degrade significantly through hydrolysis under typical environmental conditions. acs.org However, they are susceptible to photolysis, breaking down when exposed to sunlight. acs.orgepa.gov This photochemical degradation is a key abiotic transformation route for nitrosamines in surface waters. acs.org The rate of photolysis can be influenced by the presence of other dissolved substances in the water that may screen the sunlight. acs.org

Occurrence and Distribution in Environmental Research Samples

This compound is primarily used as an internal standard for the quantification of other nitrosamines in environmental samples. wrc.org.zanih.govmdpi.comresearchgate.net Its intentional introduction in laboratory settings means its presence in environmental samples is for analytical purposes rather than as a widespread contaminant. However, studies monitoring for other nitrosamines provide context for where compounds like its non-deuterated counterpart, NDIPA, might be found.

Trace Levels in Aquatic Systems (Source Water, Treated Water, Wastewater)

Monitoring studies have detected various nitrosamines in different water matrices. For instance, N-Nitrosodimethylamine (NDMA) and N-Nitrosomorpholine (NMOR) have been identified as key nitrosamines in the effluents of municipal and industrial wastewater treatment plants (WWTPs). wrc.org.za In some German rivers, NDMA has been found at concentrations up to 29 ng/L and NMOR up to 92 ng/L. wrc.org.za While NDIPA is not as commonly reported as NDMA, its potential presence in trace amounts in aquatic systems cannot be ruled out, particularly in areas impacted by industrial discharge. cdc.gov A study on French surface waters showed levels of N-Nitrosodiisopropylamine below the detection limit of 0.3 ng/L in both raw and treated water. wrc.org.za

The following table summarizes the detection of various nitrosamines in different water sources, providing context for the potential occurrence of NDIPA.

| Nitrosamine | Raw Water Canal 1 (ng/L) | Raw Water Canal 2 (ng/L) | Treated Water (ng/L) |

| N-Nitrosodimethylamine (NDMA) | <0.4 | 1.8 | 22 |

| N-Nitrosomethylethylamine (NMEA) | <0.3 | <0.3 | 2.6 |

| N-Nitrosodiethylamine (NDEA) | 0.6 | <0.2 | <0.2 |

| N-Nitrosodiisopropylamine (NDIPA) | <0.3 | <0.3 | <0.3 |

| N-Nitrosodipropylamine (NDPA) | <0.2 | <0.2 | <0.2 |

| N-Nitrosopiperidine (NPIP) | 2.9 | 15.4 | 11.9 |

| N-Nitrosopyrrolidine (NPYR) | 3.5 | 3.5 | <0.3 |

| N-Nitrosomorpholine (NMOR) | 535 | 1089 | 621.7 |

| N-Nitrosodibutylamine (NDBA) | <0.3 | 9 | <0.3 |

| Source: Bruchet, AWWA 2003, as cited in wrc.org.za |

Monitoring Studies in Specific Environmental Contexts

Monitoring for nitrosamines often occurs in the context of drinking water treatment and wastewater reuse. The formation of nitrosamines as disinfection byproducts (DBPs) is a significant concern, particularly with the use of chloramination. wrc.org.zaiwaponline.com While NDMA is the most frequently studied nitrosamine DBP, the potential for the formation of others, including NDIPA, exists. fda.gov For example, tertiary amines, which can be present as impurities in chemicals used in manufacturing, can act as precursors to nitrosamine formation. fda.gov

Advanced Remediation Strategies for N-Nitrosodiisopropylamine Contamination

Given the carcinogenic nature of many nitrosamines, effective remediation strategies are crucial. wrc.org.za Research has focused on both breaking down these compounds and removing their precursors.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a promising technology for the degradation of persistent organic pollutants like nitrosamines. kirj.eemdpi.comresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can effectively destroy these contaminants. mdpi.comnih.gov

Common AOPs include:

UV Photolysis: Direct exposure to ultraviolet light can break the N-N bond in nitrosamines, leading to their degradation. epa.govmdpi.com The effectiveness of UV treatment is a well-established method for NDMA removal. scielo.org.za

Ozone-Based AOPs: Combining ozone with hydrogen peroxide (O3/H2O2) or UV light (O3/UV) enhances the production of hydroxyl radicals, leading to more efficient degradation of organic compounds. kirj.eemdpi.comnih.gov

Fenton Process: This process uses a mixture of hydrogen peroxide and ferrous iron (Fe2+) to generate hydroxyl radicals. kirj.ee

Quantum mechanical calculations have provided mechanistic insights into the degradation of nitrosamines by hydroxyl radicals, showing that the reaction pathways can be influenced by the structure of the alkyl side chains. mdpi.com

Biological Treatment Systems for Nitrosamine Attenuation

Biological treatment methods offer a potentially more sustainable and cost-effective approach to nitrosamine remediation. epa.gov Studies have shown that some microorganisms are capable of degrading nitrosamines. wrc.org.za For instance, aerobic biodegradation of NDMA by specific bacterial strains has been demonstrated. wrc.org.za

Biological treatment can be applied in several ways:

Activated Sludge: This common wastewater treatment process can contribute to the biodegradation of some nitrosamines. epa.gov

Biofiltration: Using biologically active carbon filters can help remove both nitrosamines and their precursors from water. epa.gov

Constructed Wetlands: These systems can provide an environment for the natural attenuation of nitrosamines through a combination of photolysis and microbial degradation.

Research into the biological degradation of a wider range of nitrosamines, including NDIPA, is ongoing. The effectiveness of these systems can be influenced by various environmental factors, such as temperature and the presence of other organic matter.

Mechanistic Biochemical and Molecular Investigations of N Nitrosodiisopropylamine D14

Metabolic Activation Pathways in In Vitro and Animal Models

The carcinogenicity of N-nitrosamines is not inherent to the parent compounds but is a consequence of their metabolic activation into reactive electrophiles. researchgate.netmdpi.com This bioactivation is a critical initiating step, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov

The primary pathway for the metabolic activation of N-nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. researchgate.net This reaction is predominantly carried out by cytochrome P450 enzymes. For small dialkylnitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), CYP2E1 has been identified as a principal catalyst in human liver microsomes. nih.govnih.govnih.gov CYP2A6 also plays a significant role, particularly in the activation of NDEA and other tobacco-related nitrosamines. nih.govnih.gov

For larger nitrosamines, the enzyme specificity can differ. For instance, studies on N-nitrosodipropylamine (NDPA), a structural analog of NDIPA, have implicated CYP2E1 and CYP2B1 in its metabolic activation. nih.gov It is therefore anticipated that the α-hydroxylation of N-Nitrosodiisopropylamine-d14 would also be mediated by a specific subset of CYP enzymes, likely including members of the CYP2E and CYP2B families. The bulky isopropyl groups may influence the affinity for different CYP isozymes compared to smaller nitrosamines.

Table 1: Cytochrome P450 Isozymes Involved in the Activation of Various N-Nitrosamines

| N-Nitrosamine | Primary Activating CYP Isozymes |

|---|---|

| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 nih.govnih.gov |

| N-Nitrosodiethylamine (NDEA) | CYP2A6, CYP2E1 nih.govnih.gov |

| N-Nitrosodipropylamine (NDPA) | CYP2E1, CYP2B1 nih.gov |

This table is generated based on data for non-deuterated nitrosamine (B1359907) analogs.

The α-hydroxylation of a nitrosamine results in the formation of an α-hydroxynitrosamine intermediate. researchgate.netnih.gov In the case of this compound, this would be N-nitroso-α-hydroxyisopropylisopropylamine-d14. This class of compounds is inherently unstable and undergoes spontaneous, non-enzymatic decomposition.

The decomposition involves the cleavage of the C-N bond, leading to the release of an aldehyde or ketone and the formation of a diazonium ion. nih.gov For this compound, this decomposition would yield acetone (B3395972) and an isopropyldiazonium ion. This process is a critical step that transforms the relatively stable parent nitrosamine into a highly reactive alkylating agent.

The metabolic activation of this compound is expected to produce several key intermediates and byproducts. Based on the established pathway for analogous compounds, the primary reactive intermediate is the isopropyldiazonium ion . This electrophilic species is responsible for the subsequent alkylation of cellular macromolecules. nih.gov

The other major metabolite formed during the decomposition of the α-hydroxynitrosamine intermediate is acetone . nih.gov The formation of these products is a hallmark of nitrosamine bioactivation via the α-hydroxylation pathway. Further metabolism can occur at other positions on the alkyl chains (e.g., β- or γ-hydroxylation), as seen with NDPA, which can lead to different reactive species and DNA adducts, though α-hydroxylation is considered the principal activation pathway for carcinogenicity. nih.govnih.gov

The replacement of hydrogen with deuterium (B1214612) in a molecule can significantly alter its metabolic fate, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger than the C-H bond, and its cleavage is often a rate-limiting step in enzymatic reactions. ru.nl

Studies on N-nitrosodimethylamine-d6 (NDMA-d6) provide insight into the expected effects for this compound.

Altered Enzyme Kinetics : Deuteration of NDMA caused a 5-fold increase in the apparent Michaelis constant (Km) for its metabolism by CYP2E1, indicating a lower binding affinity for the enzyme. However, the maximal velocity (Vmax) was not significantly changed. nih.gov

Metabolic Shifting : A small oral dose of NDMA-d6 in rats resulted in one-third less alkylation of liver DNA but three times as much alkylation of kidney DNA compared to the non-deuterated NDMA. nih.gov This suggests that the slower "first-pass" metabolism in the liver due to the isotope effect allows more of the compound to reach and be activated in other organs like the kidney. nih.gov

Table 2: Deuterium Isotope Effect on the Metabolism of N-Nitrosodimethylamine (NDMA) by CYP2E1

| Compound | Apparent Km (µM) | Apparent Ki for NDEA deethylase (µM) | Isotope Effect on Ki |

|---|---|---|---|

| NDMA | ~59 (Ki value) | 59 | N/A |

Data adapted from studies on NDMA and NDMA-d6, demonstrating the significant impact of deuteration on enzyme interaction. nih.gov

Molecular Mechanisms of Interaction with Cellular Components (focus on DNA/Protein)

The ultimate carcinogenic and mutagenic effects of nitrosamines are mediated by the covalent binding of their reactive metabolites to critical cellular macromolecules, most importantly DNA. mdpi.comnih.gov

Following metabolic activation and decomposition, the resulting isopropyldiazonium ion from this compound is a potent electrophile that readily attacks nucleophilic sites on DNA bases. This reaction forms covalent addition products known as DNA adducts. nih.govnih.gov

While specific adducts for this compound have not been characterized, the mechanism is analogous to that of other alkylnitrosamines like NDMA and NDEA, which form methyl and ethyl DNA adducts, respectively. mdpi.comnih.gov The primary targets for alkylation on the DNA bases are nitrogen and oxygen atoms. Expected adducts would include:

N7-isopropylguanine

O⁶-isopropylguanine

O⁴-isopropylthymidine

The formation of O⁶-alkylguanine adducts is considered particularly pro-mutagenic, as it can lead to G:C to A:T transition mutations during DNA replication if not repaired. mdpi.com The presence and persistence of these DNA lesions in target tissues are considered a central event in the initiation of carcinogenesis by N-nitrosamines. mdpi.comnih.gov The deuteration of the isopropyl group is not expected to change the chemical nature of the adducts formed but may influence the quantity and distribution of these adducts due to the kinetic isotope effect on metabolism. nih.gov

Formation of DNA Adducts and Related Lesions

Specific Adduct Structures and Their Characterization

The primary mechanism of N-nitrosamine-induced carcinogenesis involves the covalent binding of their ultimate electrophilic metabolites to DNA, forming DNA adducts. mdpi.comhesiglobal.org Following metabolic activation, the isopropyldiazonium ion generated from N-Nitrosodiisopropylamine reacts with various nucleophilic centers in the DNA molecule. While specific adduct structures for NDIPA are not as extensively cataloged as those for simpler nitrosamines like N-nitrosodimethylamine (NDMA), the established reaction mechanisms allow for the prediction of the likely products.

By analogy with other alkylating agents, the expected DNA adducts would include:

O⁶-isopropyl-2'-deoxyguanosine (O⁶-iPr-dG): This adduct is considered highly miscoding, often leading to G:C to A:T transition mutations during DNA replication, and is strongly implicated in the carcinogenic process of many N-nitrosamines. fda.gov

N⁷-isopropylguanine (N⁷-iPr-Gua): Typically the most abundant type of adduct formed by alkylating agents, though it is less mutagenic than O-alkylated adducts. mdpi.com

Phosphate (B84403) triesters: The electrophile can also react with the phosphate backbone of DNA, forming isopropylphosphotriesters. mdpi.com

The characterization and identification of these adducts rely on sophisticated analytical techniques. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary method used for this purpose. fda.govmdpi.com In these analyses, DNA is isolated from in vitro or in vivo systems, hydrolyzed enzymatically to individual nucleosides, and then analyzed by LC-MS to detect the modified bases. The use of this compound is instrumental in these studies, as the resulting deuterated DNA adducts serve as ideal internal standards for the precise and accurate quantification of the unlabeled adducts formed from NDIPA. researchgate.net

Quantitative Analysis of DNA Adduct Levels in In Vitro Systems

The quantification of DNA adducts serves as a critical biomarker for genotoxic exposure and potential carcinogenic risk. fda.gov In vitro systems, such as isolated cells or tissue slices, provide a controlled environment to study the dose-response relationship between N-nitrosamine exposure and the resulting levels of DNA damage. For N-Nitrosodiisopropylamine, such studies would involve incubating a cellular system with varying concentrations of the compound and subsequently measuring the amount of specific isopropyl-DNA adducts formed.

The standard methodology for this quantitative analysis is stable isotope dilution mass spectrometry. mdpi.com In a typical experiment, a known amount of the stable isotope-labeled standard, such as O⁶-isopropyl-d7-deoxyguanosine (derived from this compound), is added to the DNA sample extracted from the cells. The sample is then hydrolyzed and analyzed by LC-MS/MS. By comparing the signal intensity of the native adduct to its co-eluting, chemically identical deuterated standard, a highly accurate quantification can be achieved. researchgate.net This approach corrects for any sample loss during preparation and variations in instrument response. Studies with other nitrosamines like NDMA have demonstrated a clear dose-dependent increase in DNA adduct levels in rat liver DNA. mdpi.comhesiglobal.org A similar relationship is expected for NDIPA in metabolically competent in vitro systems.

Table 1: Conceptual Data for Quantitative Analysis of O⁶-isopropyl-dG Adducts in an In Vitro Human Hepatocyte Model

| NDIPA Concentration (µM) | O⁶-isopropyl-dG Adducts (per 10⁷ nucleotides) |

| 0 (Control) | Not Detected |

| 10 | 1.5 ± 0.2 |

| 50 | 7.8 ± 0.9 |

| 100 | 16.2 ± 2.1 |

| This table is illustrative, representing expected findings based on the principles of N-nitrosamine toxicology. It does not represent actual experimental data. |

Protein Alkylation and Consequences for Cellular Function

The reactive isopropyldiazonium ion generated from the metabolic activation of N-Nitrosodiisopropylamine is not exclusively selective for DNA. It can also react with other cellular nucleophiles, including amino acid residues within proteins. mdpi.comhesiglobal.org The sulfur atom in cysteine and the nitrogen atoms in the imidazole (B134444) ring of histidine are particularly susceptible to alkylation.

This covalent modification, or protein alkylation, can have significant consequences for cellular function:

Enzyme Inhibition: If the alkylation occurs at or near the active site of an enzyme, it can irreversibly inhibit its catalytic activity.

Disruption of Protein Structure: The addition of an isopropyl group can alter the tertiary structure of a protein, affecting its stability, localization, or its ability to interact with other proteins.

Interference with Signaling Pathways: Modification of key proteins in signaling cascades can lead to dysregulation of cellular processes like growth, differentiation, and apoptosis.

Genotoxicity and Mutagenicity Studies in Model Systems

The genotoxic potential of N-Nitrosodiisopropylamine (NDIPA) has been evaluated in a variety of model systems. nih.govfda.govnih.gov These studies are essential for understanding its mutagenic properties and for hazard identification. nih.gov As with other N-nitrosamines, its genotoxicity is dependent on metabolic activation, meaning that in vitro assays require the inclusion of an external metabolic activation system, such as liver S9 fractions from rats or hamsters. nih.gov

In Vitro Assays for DNA Damage and Mutagenesis (e.g., Ames Test, Micronucleus Assay)

Ames Test: The bacterial reverse mutation assay, or Ames test, is a widely used method for detecting mutagenic potential. Historically, NDIPA was reported as negative in standard Ames tests, creating a discordance with its known carcinogenicity in rodents. nih.gov However, recent research using an enhanced, OECD-aligned Ames test protocol has resolved this issue. These studies demonstrated that under optimized conditions—specifically using a pre-incubation method with hamster liver S9 for metabolic activation—NDIPA is demonstrably mutagenic, particularly in the Salmonella typhimurium strain TA100, which detects base-pair substitutions. nih.gov This highlights the critical importance of assay conditions for detecting the mutagenicity of certain nitrosamines. lhasalimited.org

Micronucleus Assay: The micronucleus assay assesses chromosomal damage. Studies have shown that NDIPA induces a dose-dependent increase in the frequency of micronuclei in the in vitro rat liver micronucleated hepatocyte (MNHEP) assay. nih.gov This indicates that NDIPA is clastogenic (causes structural chromosome breaks) or aneugenic (causes whole chromosome loss) in metabolically competent liver cells. The magnitude of this genotoxic response in the liver has been shown to correlate with the compound's carcinogenic potency in that organ. nih.gov Furthermore, the high-throughput CometChip assay, which measures DNA strand breaks, also registered positive genotoxic responses for NDIPA in human HepaRG cells. fda.gov

Table 2: Summary of In Vitro Genotoxicity and Mutagenicity Findings for N-Nitrosodiisopropylamine

| Assay | System/Strain | Metabolic Activation | Result |

| Ames Test (Historical) | S. typhimurium | Standard Rat S9 | Negative nih.gov |

| Ames Test (OECD-aligned) | S. typhimurium TA100 | Hamster S9 (Pre-incubation) | Positive nih.gov |

| Liver Micronucleus Assay | Rat Hepatocytes | Endogenous | Positive nih.gov |

| CometChip Assay | Human HepaRG Cells | Endogenous | Positive fda.gov |

Genotoxic Potential in Eukaryotic Cell Lines

The genotoxic effects of NDIPA have also been confirmed in various eukaryotic cell lines, particularly those relevant to human metabolism. Studies using the human hepatoma HepaRG cell line, which expresses metabolic enzymes, have demonstrated the genotoxicity of NDIPA. fda.gov In these experiments, NDIPA induced DNA damage in both standard 2D monolayer cultures and more physiologically relevant 3D spheroid models. Notably, the 3D HepaRG spheroids were more sensitive in detecting the genotoxicity of NDIPA, suggesting that the spatial organization and enhanced metabolic capacity of these models are better suited for evaluating such compounds. fda.gov

While not all studies on nitrosamine mixtures specifically list NDIPA, the general findings are relevant. For instance, research on various nitrosamine drug substance-related impurities in human TK6 lymphoblastoid cells has established a clear methodology, showing that these compounds induce both gene mutations and micronuclei following metabolic activation with hamster liver S9. nih.govresearchgate.net

Mechanistic Aspects of Carcinogenesis in Animal Models

The carcinogenicity of N-Nitrosodiisopropylamine (NDIPA) in animal models is the result of the mechanistic steps previously described: metabolic activation, formation of mutagenic DNA adducts, and subsequent fixation of mutations in critical genes. nih.govmdpi.com Over 90% of the more than 300 nitrosamines tested have been found to be carcinogenic in rodent bioassays. fda.gov

A key determinant of the carcinogenic potency of dialkylnitrosamines is the structure of the alkyl groups, specifically the number of available α-hydrogen atoms. nih.govnih.gov The metabolic α-hydroxylation at these sites is the rate-limiting step for activation. researchgate.netnih.gov NDIPA, with its two isopropyl groups, has only two α-hydrogens. This is in contrast to a compound like N-nitrosoethylisopropylamine (NEIPA), which has five α-hydrogens (two on the ethyl group and one on the isopropyl group). nih.gov

Comparative studies in mice have confirmed this structure-activity relationship; NEIPA showed much greater mutagenicity and DNA damage potential than NDIPA. nih.gov This confirms that the efficiency of α-hydroxylation is a crucial factor in the carcinogenic potency of nitrosamines. researchgate.netnih.gov Consequently, NDIPA is considered a relatively weak liver carcinogen compared to nitrosamines like N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA). nih.gov Despite its weaker potency, studies in Sprague-Dawley rats found that NDIPA induced tumors, primarily of the nasal turbinates, demonstrating distinct organ specificity. researchgate.net The dose-dependent increase in micronuclei observed in the rat liver correlates with its known, albeit weak, hepatocarcinogenicity, reinforcing the link between the genotoxic events measured in vitro and the carcinogenic outcome in vivo. nih.gov

Molecular Events Underlying Tumorigenesis in Relevant Organ Systems

The tumorigenic activity of N-nitrosamines, a class of potent chemical carcinogens to which N-Nitrosodiisopropylamine (NDIPA) belongs, is contingent upon their metabolic activation. osha.govmdpi.com This bioactivation is a critical initiating event in the molecular cascade leading to cancer. The primary pathway involves the enzymatic hydroxylation of the carbon atom immediately adjacent (the α-carbon) to the N-nitroso group, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. osha.govresearchgate.net This initial step is crucial as it transforms the relatively inert parent compound into a highly reactive intermediate.

Following α-hydroxylation, the resulting unstable α-hydroxy-N-nitrosamine undergoes spontaneous decomposition. This process leads to the formation of a diazonium ion, which is a potent electrophile. osha.govacs.org This reactive species can then readily interact with cellular macromolecules, most significantly with DNA, to form covalent adducts. mdpi.comnih.gov The formation of these DNA adducts is widely considered a key molecular event in the initiation of carcinogenesis by N-nitrosamines. mdpi.comnih.gov If these adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. food.gov.uk For instance, the formation of O6-alkylguanine adducts is strongly associated with G to A transition mutations, a common type of mutation observed in tumors induced by alkylating agents. mdpi.com

While the liver is a primary target for the carcinogenic effects of many N-nitrosamines due to its high concentration of metabolic enzymes, these compounds can also induce tumors in other organs, including the lungs and bladder. osha.govfood.gov.uk The specific organ tropism is influenced by various factors, including the chemical structure of the nitrosamine, the route of exposure, and the metabolic capabilities of the specific tissues.

Interactive Data Table: Genotoxicity of N-Nitrosodiisopropylamine (NDIPA)

| Test System | Cell Type | Endpoint | Result | Reference |

| In vitro | Human lymphoblastoid TK6 cells with human CYP2A6 | Genotoxicity | Weakly positive | researchgate.net |

| In vivo | C57BL/6J mouse | Micronucleus assay in hepatocytes | Positive | oup.com |

Identification of Molecular Targets and Signaling Pathways

The primary molecular target of activated N-nitrosamines, including what is presumed for N-Nitrosodiisopropylamine, is the DNA within cells. The electrophilic diazonium ions generated during metabolic activation can alkylate DNA at various nucleophilic sites on the DNA bases. researchgate.net The specific pattern of DNA adducts can vary depending on the nitrosamine, but common targets include the N7 and O6 positions of guanine, and the N3 position of adenine. mdpi.com

The formation of O6-alkylguanine is considered a particularly critical lesion for mutagenesis and carcinogenesis. mdpi.com This adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to the characteristic G:C to A:T transition mutations. mdpi.com If these mutations occur in critical genes that regulate cell growth and proliferation, such as proto-oncogenes (e.g., Ras) or tumor suppressor genes (e.g., p53), they can drive the initiation and progression of cancer. mdpi.commdpi.com

The cellular response to DNA damage involves the activation of complex signaling pathways. DNA damage sensors can trigger cell cycle arrest to allow time for DNA repair, or if the damage is too extensive, induce apoptosis (programmed cell death) to eliminate the potentially cancerous cell. Key signaling pathways involved in this response include the p53 pathway and various DNA repair pathways such as base excision repair (BER) and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT). researchgate.netmdpi.com The efficiency of these repair pathways can significantly influence an individual's susceptibility to the carcinogenic effects of N-nitrosamines. food.gov.uk

While this framework is generally accepted for N-nitrosamines, specific studies identifying the precise molecular targets and signaling pathways modulated by This compound have not been reported. Research on the non-deuterated NDIPA has shown it to be genotoxic, implying an interaction with DNA. researchgate.netoup.com However, a detailed characterization of the specific adducts formed and the downstream signaling consequences for either NDIPA or its deuterated analog is lacking.

Comparative Mechanistic Studies with Non-Deuterated Analogs

Direct comparative mechanistic studies between this compound and its non-deuterated analog, N-Nitrosodiisopropylamine, are not available in the published scientific literature. However, based on the principles of the kinetic isotope effect, some theoretical considerations can be made regarding potential differences in their biological activity.

The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. bioscientia.de The cleavage of this bond is often the rate-limiting step in the metabolism of many compounds, including the α-hydroxylation of N-nitrosamines by CYP enzymes. bioscientia.de This phenomenon, known as the primary kinetic isotope effect, can lead to a slower rate of metabolism for the deuterated compound. scielo.org.mx

Hypothetical Impact of Deuteration on NDIPA Carcinogenesis:

Decreased Rate of Metabolic Activation: The deuteration of the isopropyl groups in this compound would be expected to slow down the initial α-hydroxylation step. This could lead to a reduced rate of formation of the ultimate carcinogenic diazonium ion.

Altered Pharmacokinetics: The slower metabolism could also alter the pharmacokinetic profile of the compound, potentially leading to a longer half-life and different distribution in the body. nih.gov

It is crucial to emphasize that these are theoretical considerations based on the known principles of the kinetic isotope effect. bioscientia.descielo.org.mx Without direct experimental evidence from comparative studies, the actual mechanistic differences and the impact on the tumorigenicity of this compound remain speculative. Such studies would be necessary to definitively determine whether deuteration attenuates the carcinogenic potential of NDIPA.

Interactive Data Table: Comparison of Deuterated and Non-Deuterated Drug Metabolism

This table illustrates the kinetic isotope effect on the metabolism of other compounds, providing a basis for the hypothetical effect on NDIPA.

| Compound | Metabolic Half-life (t1/2) in Mouse Liver Microsomes | Improvement in Stability | Reference |

| H-Nicardipine | 2.8 min | - | beilstein-archives.org |

| D-Nicardipine | 3.0 min | 7% | beilstein-archives.org |

| H-Nimodipine | 2.1 min | - | beilstein-archives.org |

| D-Nimodipine | 2.6 min | 24% | beilstein-archives.org |

| H-iPr-Nicardipine | 8.0 min | - | beilstein-archives.org |

| D-iPr-Nicardipine | 14.2 min | 78% | beilstein-archives.org |

Applications of N Nitrosodiisopropylamine D14 in Scientific Research

As an Internal Standard for Quantitative Analytical Methods

In quantitative analysis, particularly when using highly sensitive techniques like mass spectrometry, an internal standard is essential to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard behaves chemically and physically like the analyte of interest but is distinguishable by mass. N-Nitrosodiisopropylamine-d14 fits this role perfectly for the analysis of its non-labeled counterpart, NDIPA, and other related nitrosamines. Its deuterium (B1214612) labeling results in a higher mass, allowing it to be clearly distinguished from the non-labeled analyte by a mass spectrometer, while ensuring it has nearly identical chromatographic retention times and ionization efficiencies.

The use of stable isotope-labeled compounds is a cornerstone of robust analytical methods for environmental monitoring. This compound is classified as an Environmental Toxicology Reference Material. Such materials are fundamental for the development, validation, and quality control of analytical methods designed to detect and quantify trace-level contaminants in environmental matrices like water and soil. By spiking an unknown sample with a known amount of this compound at the beginning of the analytical process, chemists can accurately determine the concentration of the target nitrosamine (B1359907) analyte, compensating for any extraction inefficiencies or matrix effects that might otherwise compromise the result. This ensures the accuracy and reliability of data in environmental risk assessments.

The discovery of N-nitrosamine impurities in various pharmaceutical products has become a major concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens. isolife.nl Consequently, there is a critical need for highly sensitive and selective analytical methods to detect and quantify these impurities at extremely low levels. nih.gov

This compound is an essential reference material for these analyses. nih.gov It is used as an internal standard in methods based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify nitrosamine impurities such as NDIPA in active pharmaceutical ingredients (APIs) and finished drug products. nih.govnih.govfda.gov.tw The use of a deuterated internal standard like this compound helps establish detection limits, quantify impurity levels, and ensure that trace nitrosamine impurities in pharmaceuticals remain within the stringent safety limits set by regulatory bodies like the FDA and EMA. nih.gov

Table 1: Analytical Techniques for Nitrosamine Impurity Detection

| Analytical Technique | Common Application | Role of Deuterated Internal Standard |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Quantification of volatile and semi-volatile nitrosamines. | Corrects for variability in injection volume and ionization suppression/enhancement. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of a wide range of nitrosamines, including less volatile ones, in various drug matrices. nih.gov | Compensates for matrix effects and variations in sample preparation recovery and instrument response. researchgate.net |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Provides high specificity and is used for both quantification and identification of unknown impurities. | Ensures high accuracy in quantitative measurements by accounting for analytical variability. |